Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565118
InChI: InChI=1S/C20H29F2NO4/c1-6-26-17(24)15(2)12-20(21,22)14-23(18(25)27-19(3,4)5)13-16-10-8-7-9-11-16/h7-11,15H,6,12-14H2,1-5H3
SMILES: CCOC(=O)C(C)CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F
Molecular Formula: C20H29F2NO4
Molecular Weight: 385.4 g/mol

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate

CAS No.:

Cat. No.: VC13565118

Molecular Formula: C20H29F2NO4

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate -

Specification

Molecular Formula C20H29F2NO4
Molecular Weight 385.4 g/mol
IUPAC Name ethyl 5-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-difluoro-2-methylpentanoate
Standard InChI InChI=1S/C20H29F2NO4/c1-6-26-17(24)15(2)12-20(21,22)14-23(18(25)27-19(3,4)5)13-16-10-8-7-9-11-16/h7-11,15H,6,12-14H2,1-5H3
Standard InChI Key YIGOAWBCKINPSP-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F
Canonical SMILES CCOC(=O)C(C)CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F

Introduction

Chemical Structure and Functional Significance

The compound’s IUPAC name reflects its multifunctional architecture:

  • Ethyl ester backbone: Enhances solubility and serves as a prodrug precursor.

  • Boc-protected amine: Stabilizes the amino group during synthetic processes, preventing unwanted side reactions .

  • Benzyl group: Contributes to lipophilicity, potentially improving membrane permeability.

  • 4,4-Difluoro and methyl branches: The geminal difluoro group alters electronic and steric properties, while the methyl substituent influences conformational stability .

Table 1: Key Structural Attributes

FeatureRole in Chemistry/Biology
tert-Butoxycarbonyl (Boc)Protects amines during synthesis
Benzyl moietyModulates lipophilicity
Difluoromethyl groupEnhances metabolic stability
Ethyl esterFacilitates prodrug activation

Pharmaceutical Applications and Mechanistic Insights

The compound’s fluorinated structure aligns with trends in drug design, where fluorine atoms improve bioavailability and target binding. Key applications include:

  • Protease Inhibition: The difluoro group mimics transition states in enzymatic reactions, potentially inhibiting proteases .

  • Anticancer Agents: Fluorinated compounds often exhibit enhanced cytotoxicity and selectivity .

Table 2: Comparative Analysis with Analogues

CompoundMolecular FormulaKey Differences
5-(Biphenyl-4-yl)-4-(Boc-amino) acidC₂₃H₂₉NO₄Lacks fluorination
Ethyl 4,4-difluoroacetoacetateC₆H₈F₂O₃Simpler backbone, no Boc group

Research Findings and Biological Profiling

Recent studies highlight its role in modulating enzyme activity. For example, the difluoro moiety disrupts hydrogen bonding in enzyme active sites, as observed in in vitro assays with serine proteases . Additionally, the ethyl ester enhances cellular uptake, as demonstrated in pharmacokinetic studies using rodent models .

Future Directions and Challenges

Future research should focus on:

  • Targeted Delivery: Conjugating the compound with monoclonal antibodies for site-specific action.

  • Metabolic Studies: Investigating hepatic clearance pathways to optimize half-life.

  • Synthetic Scalability: Developing cost-effective fluorination methods for industrial production .

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